![molecular formula C7H8N4 B3106113 (3H-Imidazo[4,5-b]pyridin-7-yl)methanamine CAS No. 1566552-84-8](/img/structure/B3106113.png)

(3H-Imidazo[4,5-b]pyridin-7-yl)methanamine

Overview

Description

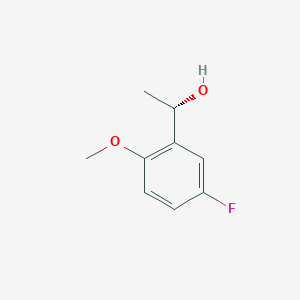

“(3H-Imidazo[4,5-b]pyridin-7-yl)methanamine” is a chemical compound with the CAS Number: 2102412-95-1 . It has a molecular weight of 221.09 . The compound is a white to yellow solid at room temperature .

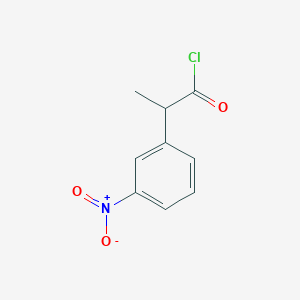

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines has been described in various studies . For instance, 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles were reacted with malononitrile under mild experimental conditions, leading to 3-aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridines .Molecular Structure Analysis

The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions .Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Scientific Research Applications

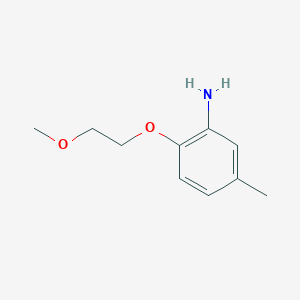

Antimicrobial Applications

Imidazo[4,5-b]pyridine derivatives have been explored for their antimicrobial features . These compounds have shown promising results in experimental and theoretical studies, indicating their potential use in the development of new antimicrobial agents .

Fungicidal Activity

A series of imidazo[4,5-b]pyridine derivatives have been synthesized in the search for a new fungicide . Some of these compounds have shown significant antifungal activity, making them potential candidates for the development of new fungicides .

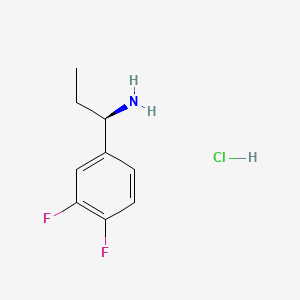

Anticancer Applications

Imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa) and breast (MCF-7) . This indicates their potential use in the development of new anticancer drugs .

Optoelectronic Devices

Imidazo[4,5-b]pyridine derivatives have shown great potential in several research areas, including the development of optoelectronic devices . Their unique properties make them suitable for use in various technological applications .

Sensors

Imidazo[4,5-b]pyridine derivatives have been used in the development of sensors . Their unique chemical structure allows them to interact with various substances, making them useful in the creation of sensitive and selective sensors .

Confocal Microscopy and Imaging

Imidazo[4,5-b]pyridine derivatives have been used as emitters for confocal microscopy and imaging . Their ability to emit light when excited makes them useful in various imaging applications .

Bioisosteres in Medicinal Chemistry

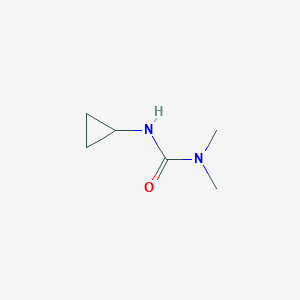

Imidazo[4,5-b]pyridine derivatives are considered promising purine bioisosteres for synthetic and medicinal chemistry . They have been used in the design of compounds with valuable medicinal properties .

Materials Science

Imidazo[4,5-b]pyridine derivatives have been explored in the field of materials science . Their unique properties make them suitable for use in the development of new materials with improved performance .

Mechanism of Action

Target of Action

The primary targets of (3H-Imidazo[4,5-b]pyridin-7-yl)methanamine are the IKK-ɛ and TBK1 proteins . These proteins play a crucial role in the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Mode of Action

The compound interacts with its targets, IKK-ɛ and TBK1, and modulates their activity. This modulation results in the activation of NF-kappaB, a protein complex that controls transcription of DNA, cytokine production, and cell survival .

Biochemical Pathways

The activation of NF-kappaB by (3H-Imidazo[4,5-b]pyridin-7-yl)methanamine influences many cellular pathways necessary for the proper functioning of cells . These include pathways involved in inflammation, immunity, cell proliferation, and apoptosis .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 4702±300 °C, a density of 1368±006 g/cm3, and a pKa of 709±040 . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of the compound’s action is the modulation of various cellular processes. For instance, it can inhibit intracellular Akt activation and its downstream target (PRAS40) in vitro . This can lead to changes in cell proliferation, survival, and metabolism .

Safety and Hazards

Future Directions

Imidazopyridines have shown potential in various therapeutic areas, including the central nervous system, digestive system, cancer, inflammation, etc . Their ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc., foregrounds their medicinal significance .

properties

IUPAC Name |

1H-imidazo[4,5-b]pyridin-7-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-3-5-1-2-9-7-6(5)10-4-11-7/h1-2,4H,3,8H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHPGVAWPFTMBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1CN)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3H-Imidazo[4,5-b]pyridin-7-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

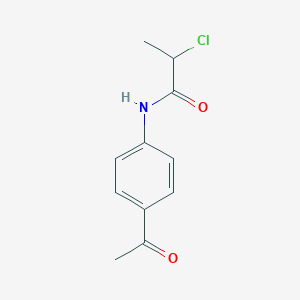

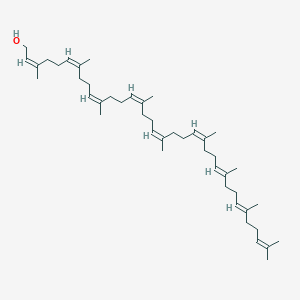

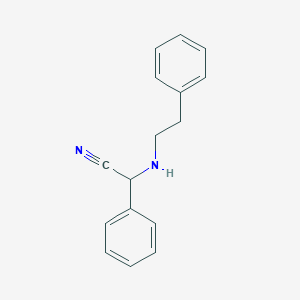

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3106052.png)